molecular formula C18H17BrFNO2 B1325478 4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone CAS No. 898792-04-6

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

Cat. No. B1325478
M. Wt: 378.2 g/mol
InChI Key: CVSONSAFKIZRTD-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is a chemical compound with the molecular weight of 378.24 . Its IUPAC name is (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-3’-morpholinomethyl benzophenone is 1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 .

Scientific Research Applications

Synthesis and Chemical Properties

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone and related compounds have significant importance in the field of organic synthesis and material science. A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of various pharmaceuticals and materials, has been developed. The method overcomes challenges associated with the cost and toxicity of traditional synthesis methods, offering a more practical approach for large-scale production (Qiu, Gu, Zhang, & Xu, 2009).

Application in Sunscreen and Cosmetic Products

Benzophenone derivatives, like Benzophenone-3, are extensively used in sunscreen and cosmetic products. The extensive use and subsequent release into the environment have raised concerns about their impact on aquatic ecosystems and human health. Studies have examined the physicochemical properties, environmental occurrence, toxic effects, and potential endocrine-disrupting capabilities of these compounds (Kim & Choi, 2014).

Photoaffinity Labeling

Photoaffinity labeling (PAL) is a method used in structural biology to study the interactions between biomolecules. Compounds like benzophenone serve as photoreactive groups in this process. PAL, in combination with modern analytical techniques, is crucial for understanding the structure and function of biological systems, including drug targets, transport processes, and the stereochemistry of receptor-ligand interactions (Vodovozova, 2007).

Safety and Regulatory Considerations

The safety of benzophenone, especially as a flavouring agent, has been thoroughly evaluated. It is considered to have weak endocrine activities and no significant genotoxicity. Regulatory bodies have determined acceptable daily intake levels to ensure consumer safety (Silano et al., 2017).

Chemosensory Applications

Compounds like 4-Methyl-2,6-diformylphenol have been utilized as platforms for the development of chemosensors, detecting various metal ions, anions, and neutral molecules. The high selectivity and sensitivity of these sensors underline the significance of benzophenone derivatives in chemical sensing technologies (Roy, 2021).

properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSONSAFKIZRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643100
Record name (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-3'-morpholinomethyl benzophenone

CAS RN

898792-04-6
Record name Methanone, (4-bromo-2-fluorophenyl)[3-(4-morpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-2-fluorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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